Cas no 2171976-62-6 (3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane)

3-(1,3-ジクロロプロパン-2-イル)-8-メチル-8-アザビシクロ[3.2.1]オクタンは、複雑な二環式構造を持つ有機化合物です。この化合物は、アザビシクロオクタン骨格にジクロロプロパン基が結合した特徴的な構造を有しており、高い分子安定性と反応性を兼ね備えています。特に、塩素原子の存在により求電子性が高く、官能基変換反応における中間体として有用です。また、立体障害を生かした選択的反応が可能で、医薬品中間体や農薬合成における重要な構築要素としての応用が期待されます。その特異な立体構造は、生物活性化合物の設計においても優れた分子骨格を提供します。

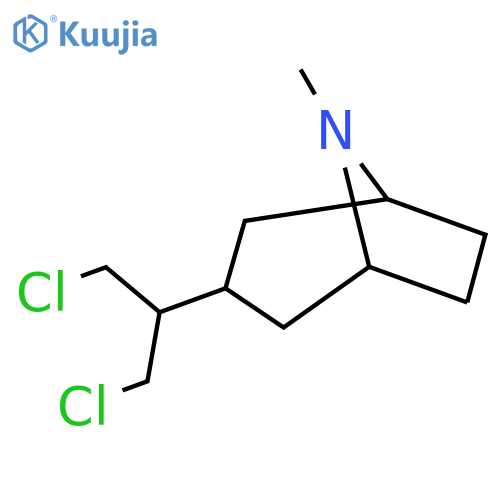

2171976-62-6 structure

商品名:3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane

- 3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane

- EN300-1459431

- 2171976-62-6

-

- インチ: 1S/C11H19Cl2N/c1-14-10-2-3-11(14)5-8(4-10)9(6-12)7-13/h8-11H,2-7H2,1H3

- InChIKey: GTUBFCBFQSHGEU-UHFFFAOYSA-N

- ほほえんだ: ClCC(CCl)C1CC2CCC(C1)N2C

計算された属性

- せいみつぶんしりょう: 235.0894550g/mol

- どういたいしつりょう: 235.0894550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 3.2Ų

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1459431-5000mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 5000mg |

$2110.0 | 2023-09-29 | ||

| Enamine | EN300-1459431-50mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 50mg |

$612.0 | 2023-09-29 | ||

| Enamine | EN300-1459431-1000mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 1000mg |

$728.0 | 2023-09-29 | ||

| Enamine | EN300-1459431-10000mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 10000mg |

$3131.0 | 2023-09-29 | ||

| Enamine | EN300-1459431-250mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 250mg |

$670.0 | 2023-09-29 | ||

| Enamine | EN300-1459431-500mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 500mg |

$699.0 | 2023-09-29 | ||

| Enamine | EN300-1459431-2500mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 2500mg |

$1428.0 | 2023-09-29 | ||

| Enamine | EN300-1459431-1.0g |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1459431-100mg |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane |

2171976-62-6 | 100mg |

$640.0 | 2023-09-29 |

3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane 関連文献

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

2171976-62-6 (3-(1,3-dichloropropan-2-yl)-8-methyl-8-azabicyclo3.2.1octane) 関連製品

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量